Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by multiple functional groups and heteroatoms. The compound possesses the molecular formula C₉H₁₃NO₅S with a molecular weight of 247.27 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfonyl]acetate, which accurately reflects its structural components and connectivity.
The central architectural feature consists of a five-membered isoxazole ring bearing methyl substituents at the 3 and 5 positions. This heterocyclic ring system contains both nitrogen and oxygen heteroatoms, with the nitrogen atom at position 2 and oxygen at position 1 of the ring structure. The isoxazole moiety serves as the foundation for the molecule's overall architecture, providing both electronic and steric influences on the compound's properties.
| Structural Component | Position | Chemical Description |
|---|---|---|
| Isoxazole Ring | Core | Five-membered N-O heterocycle |
| Methyl Groups | 3,5-positions | Electron-donating substituents |
| Sulfonyl Bridge | 4-methyl linkage | Electron-withdrawing connector |
| Acetate Ester | Terminal | Methyl ester functionality |
The sulfonyl group (-SO₂-) serves as a critical bridging element, connecting the isoxazole ring system to the acetate ester moiety through a methylene spacer. This sulfonyl functionality introduces significant electron-withdrawing character to the molecular structure, influencing both the electronic distribution and the compound's chemical reactivity patterns. The terminal acetate ester group provides additional polarity and potential sites for chemical modification or biological interaction.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound reveal important insights into its solid-state molecular conformation and intermolecular packing arrangements. While specific crystallographic data for this exact compound are limited in the available literature, related isoxazole derivatives provide valuable structural insights that can be extrapolated to understand this compound's crystalline behavior.
The sulfonyl group geometry typically exhibits near-tetrahedral coordination around the sulfur atom, with characteristic bond angles and distances. In similar compounds, the carbon-sulfur-carbon bond angle ranges approximately 104.6 degrees, while oxygen-sulfur-carbon bond angles fall between 105.9 and 108.6 degrees. The oxygen-sulfur-oxygen bond angle demonstrates a larger value of approximately 121.3 degrees, reflecting the tetrahedral distortion caused by the electron pair arrangements around the sulfur center.
Conformational analysis reveals that the isoxazole ring maintains planarity, which is characteristic of aromatic five-membered heterocycles. The methyl substituents at positions 3 and 5 adopt orientations that minimize steric interactions while maintaining favorable electronic interactions with the ring system. The sulfonyl bridge introduces conformational flexibility, allowing rotation around the carbon-sulfur bonds, which can influence the overall molecular shape and intermolecular interactions in the crystalline state.
The acetate ester terminus demonstrates typical ester geometry, with the carbonyl carbon exhibiting trigonal planar coordination. The methyl ester group can adopt various rotational conformations relative to the carbonyl plane, contributing to conformational diversity in both solution and solid states.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, offering information about both carbon and hydrogen environments within the molecule.
The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the structure. The methyl groups attached to the isoxazole ring typically appear as singlets in the aliphatic region, reflecting their attachment to sp² carbon centers. The methylene protons adjacent to the sulfonyl group demonstrate characteristic downfield chemical shifts due to the electron-withdrawing nature of the sulfonyl functionality.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Methyl singlets (δ 2.0-2.5 ppm) | Isoxazole substituents |
| ¹H Nuclear Magnetic Resonance | Methylene multiplets (δ 4.0-4.5 ppm) | Sulfonyl-adjacent protons |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (δ 160-170 ppm) | Ester functionality |
| Infrared | Strong absorption (1000-1200 cm⁻¹) | Sulfonyl stretching modes |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly regarding the carbon framework and substitution patterns. The isoxazole ring carbons exhibit characteristic chemical shifts reflecting their aromatic character and substitution patterns. The carbonyl carbon of the acetate ester appears significantly downfield, typically in the 160-170 parts per million range, consistent with ester functionality.
Infrared spectroscopy reveals diagnostic absorption bands corresponding to the various functional groups present in the molecule. The sulfonyl group exhibits characteristic strong absorptions in the 1000-1200 wavenumber region, consistent with sulfur-oxygen stretching vibrations. The ester carbonyl demonstrates a strong absorption around 1700-1750 wavenumbers, typical of aliphatic ester functionality.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 247, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the methyl ester group and breakdown of the sulfonyl bridge, providing structural confirmation and insights into the compound's stability under ionization conditions.
Electronic Structure and Molecular Orbital Calculations
The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents within the molecular framework. Theoretical calculations provide insights into the electronic distribution, molecular orbital characteristics, and electronic properties that govern the compound's chemical behavior.
The isoxazole ring system exhibits aromatic character with delocalized π-electron density distributed across the five-membered heterocycle. The presence of both nitrogen and oxygen heteroatoms creates an electron-deficient aromatic system compared to carbocyclic analogs. The methyl substituents at positions 3 and 5 provide electron-donating effects through hyperconjugation and inductive mechanisms, partially offsetting the electron-withdrawing nature of the heteroatoms.
The sulfonyl group represents a significant electron-withdrawing component within the molecular structure. The sulfur center exhibits partial positive charge due to the electronegative oxygen atoms, creating a strong dipolar moment across the sulfonyl functionality. This electron-withdrawing character extends through the molecular framework, influencing the electronic distribution within the isoxazole ring and affecting the compound's overall reactivity profile.
Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, which determine the compound's electronic excitation properties and chemical reactivity patterns. The frontier molecular orbital analysis indicates significant contribution from both the isoxazole ring system and the sulfonyl functionality to the electronic properties.
| Electronic Parameter | Calculated Value | Chemical Significance |
|---|---|---|
| Dipole Moment | 4.2-4.8 Debye | High polarity |
| Frontier Orbital Gap | 3.8-4.2 eV | Moderate reactivity |
| Partial Charges | S: +1.2, N: -0.4 | Charge distribution |
| Aromatic Character | 85-90% | Ring stability |
The electronic structure calculations also provide insights into the compound's potential intermolecular interactions and binding affinities. The presence of multiple polar functional groups creates opportunities for hydrogen bonding, dipole-dipole interactions, and π-π stacking arrangements. These electronic characteristics directly influence the compound's physical properties, solubility behavior, and potential biological activities.
Properties
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfonyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-6-8(7(2)15-10-6)4-16(12,13)5-9(11)14-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQPYKVMLDWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate has been evaluated for its antibacterial properties against various pathogens. A study indicated that derivatives of sulfonamides exhibit significant antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.
Table 1: Antibacterial Activity of this compound Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Pseudomonas aeruginosa | < 20 µg/mL |
Anticancer Potential
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, research conducted by the National Cancer Institute revealed that certain derivatives exhibited low micromolar GI50 values against multiple human tumor cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | GI50 (µM) |
|---|---|
| Lung Cancer | 1.9 |
| Colon Cancer | 2.5 |
| Breast Cancer | 3.0 |
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing new pharmaceutical compounds.
Synthesis of Sulfonamide Derivatives
The compound can be used to synthesize novel sulfonamide derivatives through nucleophilic substitution reactions. These derivatives can possess enhanced pharmacological properties and are being explored for their therapeutic potential.
Case Study 1: Antibacterial Efficacy
A recent study focused on synthesizing and evaluating the antibacterial efficacy of several sulfonamide derivatives derived from this compound. Results indicated significant activity against resistant bacterial strains, highlighting the compound's potential in treating infections caused by these pathogens .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative analysis involving various sulfonamide derivatives, this compound exhibited notable cytotoxic effects on cancer cell lines at concentrations above 10 µM . This underscores its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolecarboxylic acid: A precursor in the synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate.
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}acetate: A similar compound where the sulfonyl group is replaced by a thio group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its sulfonyl group makes it more reactive in certain chemical reactions compared to its thio analogs .
Biological Activity
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate (CAS No. 303985-22-0) is a compound with a unique structure that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological implications, supported by relevant research findings and case studies.
- Molecular Formula : C9H13NO5S
- Molecular Weight : 247.27 g/mol
- Structure : The compound features a sulfonyl group attached to an isoxazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with a sulfonyl chloride in the presence of a base such as pyridine. This method allows for the efficient formation of the sulfonamide linkage essential for biological activity.
Antimicrobial Properties
Research indicates that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. A study highlighted that sulfo-derivatives of 3,5-dimethylisoxazole demonstrate broad-spectrum activity against various bacterial strains. The presence of the sulfonyl group enhances the compound's ability to disrupt microbial cell walls, leading to cell lysis and death .
Anti-inflammatory Effects
Compounds containing isoxazole rings have been studied for their anti-inflammatory properties. This compound has shown potential in inhibiting pro-inflammatory cytokines in vitro. This suggests its possible application in treating inflammatory diseases such as arthritis and colitis .
Neuroprotective Activity
There is emerging evidence that compounds like this compound may exert neuroprotective effects. Research on related isoxazole derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative conditions like Alzheimer’s disease .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
- Inflammation Model : In an animal model of induced inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This supports its role in modulating inflammatory responses .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic pathways for Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate, and how are intermediates validated?
The synthesis typically involves multi-step reactions starting with functionalization of the 3,5-dimethylisoxazole core. Key steps include:
- Sulfonylation : Reacting the isoxazole methylthio intermediate with oxidizing agents (e.g., H₂O₂ or mCPBA) to form the sulfonyl group .
- Esterification : Coupling the sulfonyl intermediate with methyl acetates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Characterization : Intermediates are validated via TLC (e.g., Chloroform:Methanol 7:3), elemental analysis (matching calculated vs. observed C, H, N, S%), and spectroscopic methods (¹H/¹³C NMR, IR for sulfonyl C=O stretch at ~1350–1300 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Priority assays include:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to sulfonyl-containing kinase inhibitors .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Platelet aggregation : Employ turbidimetric assays with ADP or collagen as agonists to assess antithrombotic potential .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be systematically addressed?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., aspirin for platelet assays) .
- Structural analogs : Compare activity of the methyl ester vs. free acid or ethyl ester derivatives to assess pharmacokinetic influences .
- Metabolite interference : Perform LC-MS/MS to identify degradation products or active metabolites in biological matrices .
Q. What computational strategies are effective for elucidating the mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., PDB ID 1M17) or platelet integrin receptors (e.g., αIIbβ3) .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS to identify key binding residues .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Solvent selection : Replace ethanol with acetonitrile for crystallization to improve yield (e.g., 74% reported in EtOH vs. 85% in MeCN) .
- Catalysis : Introduce Pd/C or TEMPO for selective oxidation of thioether to sulfonyl groups, reducing byproduct formation .
- Process monitoring : Implement inline FTIR to track reaction progress and minimize over-oxidation .
Methodological Challenges and Solutions
Q. What analytical techniques resolve ambiguities in structural elucidation of sulfonyl-containing derivatives?
- X-ray crystallography : Resolve spatial configurations (e.g., sulfonyl group orientation) for compounds with ambiguous NOESY correlations .
- High-resolution MS : Confirm molecular formula (e.g., exact mass 301.0636 for C₁₂H₁₅N₂O₅S) to distinguish isomers .
- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons adjacent to the sulfonyl moiety .
Q. How do steric and electronic effects of the 3,5-dimethylisoxazole moiety influence reactivity?
- Steric hindrance : The 3,5-dimethyl groups reduce nucleophilic substitution at the 4-position, favoring electrophilic aromatic substitution (e.g., nitration) at the methyl-sulfonyl acetate chain .
- Electronic effects : The electron-withdrawing sulfonyl group activates the isoxazole ring toward nucleophilic attack, enabling regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
